molecular formula C7H4ClIN4 B8540771 6-chloro-2-iodo-9-vinyl-9H-purine

6-chloro-2-iodo-9-vinyl-9H-purine

Cat. No. B8540771
M. Wt: 306.49 g/mol
InChI Key: SRQTUBRSXTVSRZ-UHFFFAOYSA-N
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Patent
US08071609B2

Procedure details

In a 250 mL pressure tube, Hg(OAc)2 (2.52 g, 7.88 mmol) was suspended in vinyl acetate (73 mL, 788 mmol). To this suspension was added H2SO4/EtOAc (1.5 mL/15 mL). A clear solution was formed. The 2-iodo-6-chloro-9H-purine (22.1 g, 78.8 mmol) was added. A suspension formed again. It was degassed and stirred at 45-50° C. overnight. A dark solution was formed. The mixture was passed through celite, washed with EtOAc. Organic layer was washed with Sat. NaHCO3> dried Na2SO4. The product was purified on silica gel chromatography column (1-5% MeOH/DCM).
Name
H2SO4 EtOAc
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
Quantity
73 mL
Type
reactant
Reaction Step Three
Quantity
2.52 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:5]=[CH2:6])(=O)C.OS(O)(=O)=O.CCOC(C)=O.[I:18][C:19]1[N:27]=[C:26]2[C:22]([N:23]=[CH:24][NH:25]2)=[C:21]([Cl:28])[N:20]=1>[Hg](OC(C)=O)OC(C)=O>[Cl:28][C:21]1[N:20]=[C:19]([I:18])[N:27]=[C:26]2[C:22]=1[N:23]=[CH:24][N:25]2[CH:5]=[CH2:6] |f:1.2|

Inputs

Step One
Name
H2SO4 EtOAc
Quantity
1.5 mL
Type
reactant
Smiles
OS(=O)(=O)O.CCOC(=O)C
Step Two
Name
Quantity
22.1 g
Type
reactant
Smiles
IC1=NC(=C2N=CNC2=N1)Cl
Step Three
Name
Quantity
73 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
2.52 g
Type
catalyst
Smiles
[Hg](OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 45-50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution was formed
CUSTOM
Type
CUSTOM
Details
A suspension formed again
CUSTOM
Type
CUSTOM
Details
It was degassed
CUSTOM
Type
CUSTOM
Details
A dark solution was formed
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
Organic layer was washed with Sat. NaHCO3> dried Na2SO4
CUSTOM
Type
CUSTOM
Details
The product was purified on silica gel chromatography column (1-5% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C2N=CN(C2=NC(=N1)I)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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